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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective lysis of cells

using a standard Nonidet P-40 (NP-40) cell lysis buffer. NP-40 is a non-ionic detergent that is

well-suited for the gentle solubilization of cytoplasmic and membrane-bound proteins, making it

a valuable tool for various downstream applications, including Western blotting,

immunoprecipitation (IP), and enzyme assays.[1] Its mild nature helps in preserving protein

structure and protein-protein interactions.[2]

Data Presentation
The composition of a typical NP-40 lysis buffer is summarized in the table below. It is important

to note that the optimal concentration of each component may vary depending on the cell type

and the specific downstream application.

Table 1: Composition of a Standard NP-40 Cell Lysis Buffer
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Component
Stock
Concentration

Final
Concentration

Purpose

Tris-HCl (pH 7.4-8.0) 1 M 50 mM

Maintains a stable pH

environment to

prevent protein

denaturation.[1][3]

NaCl 5 M 150 mM

Regulates the

osmolarity of the

lysate and enhances

protein solubility.[1][3]

NP-40 (Nonidet P-40) 10% 1%

A non-ionic detergent

that disrupts the cell

membrane to release

cellular contents.[1][3]

EDTA 0.5 M 1 mM

A chelating agent that

inhibits

metalloproteases.

Protease Inhibitor

Cocktail
100X 1X

A mixture of inhibitors

to prevent protein

degradation by

proteases. Must be

added fresh before

use.

Phosphatase Inhibitor

Cocktail
100X 1X

A mixture of inhibitors

to preserve the

phosphorylation state

of proteins. Should be

added fresh if

studying

phosphorylated

proteins.

PMSF 100 mM 1 mM A serine protease

inhibitor that should

be added fresh

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://kitchenaiding.com/np40-lysis-buffer-recipe/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_AKT_Ser473_Following_PI3K_IN_32_Treatment.pdf
https://kitchenaiding.com/np40-lysis-buffer-recipe/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_AKT_Ser473_Following_PI3K_IN_32_Treatment.pdf
https://kitchenaiding.com/np40-lysis-buffer-recipe/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_AKT_Ser473_Following_PI3K_IN_32_Treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


immediately before

use due to its short

half-life in aqueous

solutions.[4]

Experimental Protocols
The following are detailed protocols for the lysis of adherent and suspension cells using NP-40

lysis buffer. All steps should be performed on ice or at 4°C to minimize protein degradation.[4]

Protocol 1: Lysis of Adherent Cells
Cell Culture and Preparation:

Grow adherent cells in a culture dish to the desired confluency (typically 70-90%).

Place the culture dish on ice and aspirate the culture medium.

Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

Aspirate the PBS completely.

Cell Lysis:

Add an appropriate volume of ice-cold NP-40 lysis buffer (supplemented with fresh

protease and phosphatase inhibitors) to the culture dish. A general guideline is to use 0.5-

1.0 mL of lysis buffer for a 10 cm dish.

Use a cell scraper to gently scrape the cells from the surface of the dish in the presence of

the lysis buffer.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Incubation and Clarification:

Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure

complete lysis.
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Centrifuge the lysate at 12,000 - 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

[5]

Supernatant Collection and Storage:

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new

pre-chilled microcentrifuge tube.

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA

assay).

Aliquots of the lysate can be used immediately for downstream applications or stored at

-80°C for long-term use.

Protocol 2: Lysis of Suspension Cells
Cell Collection and Preparation:

Transfer the suspension cell culture to a centrifuge tube.

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

Cell Lysis:

Add an appropriate volume of ice-cold NP-40 lysis buffer (with freshly added inhibitors) to

the cell pellet. The volume will depend on the number of cells; a starting point is 1 mL per

10^7 to 10^8 cells.[6]

Resuspend the cell pellet by gentle pipetting or vortexing.

Incubation and Clarification:

Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes.

Clarify the lysate by centrifugation at 12,000 - 14,000 x g for 15 minutes at 4°C.
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Supernatant Collection and Storage:

Transfer the supernatant to a new pre-chilled microcentrifuge tube.

Measure the protein concentration.

Use the lysate for immediate analysis or store in aliquots at -80°C.

Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of

cellular processes, including cell growth, proliferation, survival, and metabolism. The activity of

this pathway is often assessed using protein extracts obtained with NP-40 lysis buffer, which

effectively preserves the phosphorylation status of key signaling molecules when

supplemented with phosphatase inhibitors.
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Caption: The PI3K/Akt signaling pathway.
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Experimental Workflow for Cell Lysis and Protein
Extraction
The following diagram illustrates the general workflow for preparing protein lysates from

cultured cells using NP-40 lysis buffer for subsequent analysis.
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Caption: Cell lysis and protein extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. kitchenaiding.com [kitchenaiding.com]

2. aacrjournals.org [aacrjournals.org]

3. benchchem.com [benchchem.com]

4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

5. ccrod.cancer.gov [ccrod.cancer.gov]

6. tools.thermofisher.com [tools.thermofisher.com]

To cite this document: BenchChem. [Application Notes and Protocols for Cell Lysis Using
NP-40 Buffer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605923/docs#application-notes-and-protocols-for-
cell-lysis-using-np-40-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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